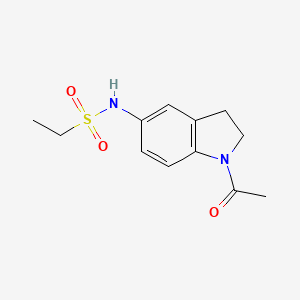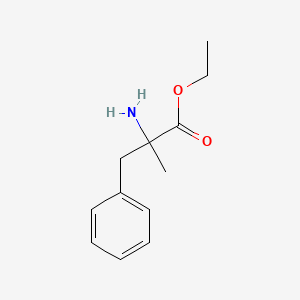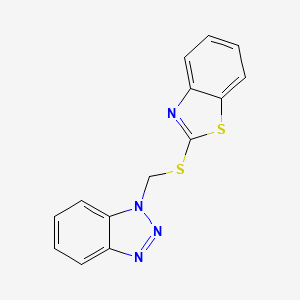
2-Heptylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrix Analysis
A study highlighted the analytical profiles of psychoactive arylcyclohexylamines, not directly mentioning 2-Heptylcyclohexanol but relevant for understanding the analytical techniques applicable to cyclohexanol derivatives. These compounds were characterized using techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography, which are critical for identifying and quantifying chemical compounds in biological matrices (De Paoli, et al., 2013).
Biocatalysis and Enzyme Stability
Research involving cyclohexanone monooxygenase from Escherichia coli explored its application in Baeyer-Villiger and sulfide oxidations. This study demonstrates the enzyme's ability to facilitate chemical transformations, providing insights into enzyme reuse, substrate and product inhibition, and cofactor recycling. The findings may offer a framework for utilizing similar enzymes in processes involving this compound (Zambianchi, et al., 2002).
Polymerization and Material Science
Another research avenue explored the Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, aiming to produce cycloaliphatic polyolefins with functional groups. This study, while not directly involving this compound, shows the potential of similar catalytic processes in creating polymers with cyclohexanol derivatives for various applications (Mathew, et al., 1996).
Medicinal Chemistry and Drug Delivery
In the realm of medicinal chemistry, the synthesis and optimization for in vivo delivery of a nonselective isopeptidase inhibitor based on the 4-hydroxycyclohexanone scaffold were investigated. This study demonstrates the therapeutic potential of compounds structurally related to cyclohexanols, including this compound, in targeting diseases like cancer (Cersosimo, et al., 2015).
Hydrodeoxygenation and Sustainable Chemistry
Research on the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts underscores the importance of cyclohexanols in producing industrially significant chemicals. This study showcases the potential of converting renewable resources into valuable chemical feedstocks, possibly including this compound (Liu, et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-heptylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGYYQWXHRWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2738236.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2738242.png)




![4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2738249.png)


![(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2738255.png)

